molecular formula C11H11Cl2N3 B12836558 1-(5-(3,4-Dichlorophenyl)-1H-imidazol-2-yl)ethan-1-amine

1-(5-(3,4-Dichlorophenyl)-1H-imidazol-2-yl)ethan-1-amine

Cat. No.: B12836558
M. Wt: 256.13 g/mol
InChI Key: UWHMJSSTNHZKQC-UHFFFAOYSA-N
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Description

1-(5-(3,4-Dichlorophenyl)-1H-imidazol-2-yl)ethan-1-amine is a chemical compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a dichlorophenyl group attached to an imidazole ring, which is further connected to an ethanamine moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-(3,4-Dichlorophenyl)-1H-imidazol-2-yl)ethan-1-amine typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the reaction of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.

    Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced via a nucleophilic substitution reaction using 3,4-dichlorobenzyl chloride and the imidazole derivative.

    Attachment of the Ethanamine Moiety: The final step involves the reaction of the intermediate product with ethylamine under basic conditions to form the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to increase yield and purity. The process may also include purification steps like recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

1-(5-(3,4-Dichlorophenyl)-1H-imidazol-2-yl)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding imidazole N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to reduce any potential nitro groups to amines.

    Substitution: Nucleophilic substitution reactions can occur at the dichlorophenyl group, where chlorine atoms can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles like amines, thiols, solvents like dimethylformamide (DMF), and catalysts.

Major Products

The major products formed from these reactions include imidazole N-oxides, reduced amine derivatives, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(5-(3,4-Dichlorophenyl)-1H-imidazol-2-yl)ethan-1-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(5-(3,4-Dichlorophenyl)-1H-imidazol-2-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or apoptosis, contributing to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: An analogue with methoxy groups instead of chlorine atoms, known for its psychoactive properties.

    Etazene: A benzimidazole derivative with opioid activity, structurally similar but with different pharmacological effects.

Uniqueness

1-(5-(3,4-Dichlorophenyl)-1H-imidazol-2-yl)ethan-1-amine is unique due to its specific substitution pattern and the presence of both imidazole and dichlorophenyl groups, which confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C11H11Cl2N3

Molecular Weight

256.13 g/mol

IUPAC Name

1-[5-(3,4-dichlorophenyl)-1H-imidazol-2-yl]ethanamine

InChI

InChI=1S/C11H11Cl2N3/c1-6(14)11-15-5-10(16-11)7-2-3-8(12)9(13)4-7/h2-6H,14H2,1H3,(H,15,16)

InChI Key

UWHMJSSTNHZKQC-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC=C(N1)C2=CC(=C(C=C2)Cl)Cl)N

Origin of Product

United States

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